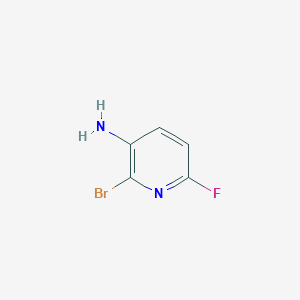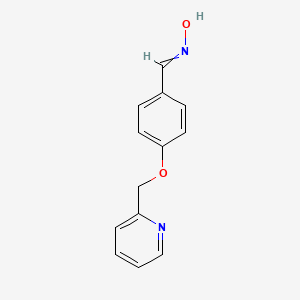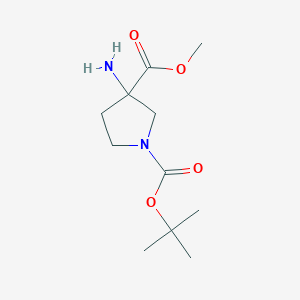
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2. It has a molecular weight of 255.15 . This compound is part of a class of chemicals that share the piperidine skeleton .
Synthesis Analysis
The synthesis of piperidone analogs, which serve as precursors to the piperidine ring, has been a subject of considerable research . A ring cleavage methodology has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1CCC(CC1)c2ccc(Br)cn2 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Ahmad et al. (2017) focused on the synthesis of novel pyridine derivatives, including 5-bromo-2-methylpyridin-3-amine, through Suzuki cross-coupling reactions. These derivatives were analyzed for their potential as chiral dopants for liquid crystals and for various biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
- Vetokhina et al. (2012) conducted studies on 2-(1H-pyrazol-5-yl)pyridine derivatives, revealing three types of photoreactions in these compounds, including excited-state intramolecular and intermolecular proton transfer. This research provides insight into the photophysical properties of these pyridine derivatives (Vetokhina et al., 2012).
- Stagni et al. (2008) reported the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. They explored the role of the ancillary ligand in color tuning for applications like organic light-emitting devices (Stagni et al., 2008).
Molecular Structure and Reactivity
- Morgentin et al. (2009) described an efficient synthesis method for 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, leveraging the reactivity of 5-bromo-2-chloropyridine. This approach offers a high-yielding route for the synthesis of heterocyclic analogues (Morgentin et al., 2009).
- Pabst and Sauer (1999) developed a 'LEGO' system for the synthesis of oligopyridines, utilizing 5-bromo-pyridines. This method allows the creation of complex pyridine structures, demonstrating the utility of brominated pyridines in organic synthesis (Pabst & Sauer, 1999).
Biological and Pharmacological Research
- Vural and Kara (2017) performed spectroscopic, optical, DNA, and antimicrobial studies on 5-Bromo-2-(trifluoromethyl)pyridine. These studies provide insights into the biological and pharmacological properties of brominated pyridine derivatives (Vural & Kara, 2017).
- El-Lateef et al. (2015) synthesized novel Schiff bases from 5-bromo-2-pyridines, demonstrating their utility as corrosion inhibitors. This research highlights the potential applications of bromopyridines in industrial and material science fields (El-Lateef et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-(1-methylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-14-6-4-9(5-7-14)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPWMJHBKSISOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
